![molecular formula C21H17N3O2 B2691178 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide CAS No. 866144-06-1](/img/structure/B2691178.png)

2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

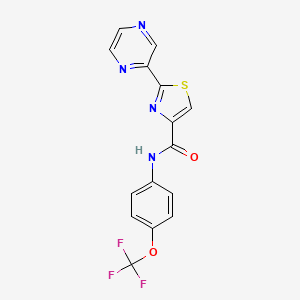

The compound “2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide” is also known as "1H-Pyrrole-3-acetamide, 1-(2-cyanophenyl)-2,5-dimethyl-α-oxo-N-phenyl-" . It has a molecular formula of C21H17N3O2 and a molecular weight of 343.38 .

Synthesis Analysis

The synthesis of similar compounds involves selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation using AlMe3 as a catalyst . The crude product is purified by flash chromatography to afford the desired derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction study . The crystal structure is stabilized by C–H···O inter-molecular interactions .Chemical Reactions Analysis

The compound may undergo Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

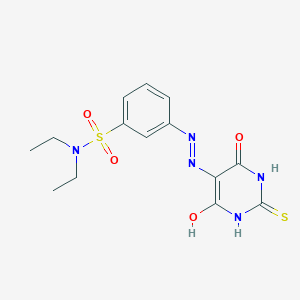

The synthesis of new heterocycles incorporating an antipyrine moiety has been explored, where 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide served as a key intermediate. This process led to the creation of compounds with evaluated antimicrobial agents, showcasing the compound's potential in developing new antimicrobial therapies (Bondock et al., 2008).

Synthesis of Pyridine and Pyrrole Derivatives

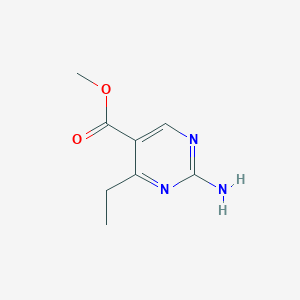

In a similar vein, the synthesis of novel thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has been reported. The study highlighted the antimicrobial potential of these compounds, some of which exhibited promising activities (Gouda et al., 2010).

Cytotoxic Activity

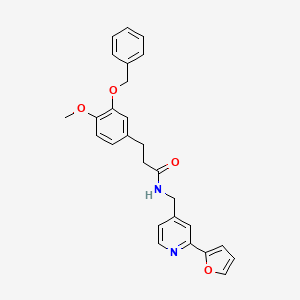

Research into macrocyclic pyridyl polyoxazoles has revealed compounds with selective G-quadruplex stabilizer properties and cytotoxic activity, offering insights into their potential for cancer therapy (Blankson et al., 2013).

Anti-inflammatory and Antipyretic Activities

The synthesis of 2(1H)-pyridone molecules has been studied for their anti-inflammatory, ulcerogenic, and antipyretic characters, showcasing the therapeutic potential of these compounds in treating inflammation and fever (Fayed et al., 2021).

Antimicrobial Agent Synthesis

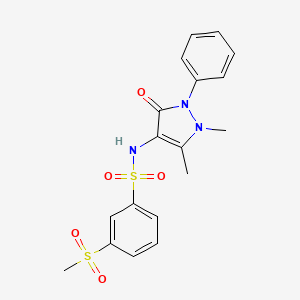

The synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has also been explored, with in vitro antimicrobial activities evaluation highlighting their potential as antimicrobial agents (Hublikar et al., 2019).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not available, similar compounds like Crisaborole work by inhibiting phosphodiesterase 4 (PDE4), leading to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators .

Safety and Hazards

Propiedades

IUPAC Name |

2-[1-(2-cyanophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-14-12-18(20(25)21(26)23-17-9-4-3-5-10-17)15(2)24(14)19-11-7-6-8-16(19)13-22/h3-12H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUZUIXMXZWBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C(=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2691095.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2691101.png)

![3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2691103.png)

![ethyl 2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2691107.png)

![1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene](/img/structure/B2691116.png)